molecular formula C15H12O3 B11870937 Cis-3-hydroxy-2-phenylchroman-4-one

Cis-3-hydroxy-2-phenylchroman-4-one

Cat. No.: B11870937
M. Wt: 240.25 g/mol
InChI Key: YEDFEBOUHSBQBT-GJZGRUSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-hydroxy-2-phenylchroman-4-one typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction is carried out by heating the mixture in a water bath at 75-80°C for 1-1.5 hours .

Industrial Production Methods

Industrial production methods for chromanone derivatives often focus on optimizing yield and cost-effectiveness. One approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid . This method provides a scalable route for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Cis-3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of cis-3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals . These interactions contribute to its therapeutic effects in treating diseases like Alzheimer’s and cancer.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H/t14-,15-/m0/s1

InChI Key

YEDFEBOUHSBQBT-GJZGRUSLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=CC=CC=C3O2)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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